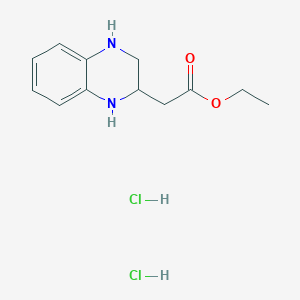
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride typically involves the reduction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. A common method includes the use of a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere . The reaction mixture is stirred for several hours, followed by filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides and insecticides.
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .
Comparison with Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride can be compared with other quinoxaline derivatives, such as:
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: This compound is a precursor in the synthesis of the dihydrochloride derivative.
Quinoxaline-2-carboxylate derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability.
Biological Activity
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanism of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C13H16Cl2N2O2
- Molar Mass : Approximately 303.19 g/mol
- IUPAC Name : Ethyl 1,2,3,4-tetrahydroquinolin-2-ylacetate
- Structure : The compound features a tetrahydroquinoxaline moiety linked to an ethyl acetate group.
Research indicates that compounds with a tetrahydroquinoxaline structure exhibit various biological activities, including:
- Neuroprotective Effects : Similar compounds have shown the ability to protect neurons from excitotoxicity, particularly through modulation of NMDA receptors. For instance, studies on related compounds demonstrated their efficacy in reducing calcium influx in neurons under stress conditions .
- Antioxidant Activity : The presence of the tetrahydroquinoxaline ring may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Biological Activity Summary
Case Studies and Research Findings
-
Neuroprotective Study :
- A study involving a related compound demonstrated that pretreatment with the compound significantly reduced NMDA-induced apoptosis in cultured neurons. The mechanism was attributed to the inhibition of NR2B-containing NMDA receptors, which play a critical role in excitotoxicity associated with neurological disorders .
- Antioxidant Activity Assessment :
- Antimicrobial Evaluation :
Properties
Molecular Formula |
C12H18Cl2N2O2 |
|---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-2-16-12(15)7-9-8-13-10-5-3-4-6-11(10)14-9;;/h3-6,9,13-14H,2,7-8H2,1H3;2*1H |
InChI Key |
ZWZOUAPKAYXVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC2=CC=CC=C2N1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















